molecular formula C11H14ClN3 B1482135 7-(chloromethyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole CAS No. 2092800-20-7

7-(chloromethyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole

Cat. No. B1482135
M. Wt: 223.7 g/mol
InChI Key: QMMNKHLBVSKROA-UHFFFAOYSA-N
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Description

7-(Chloromethyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole, also known as CMCIP, is a synthetic organic compound used in a variety of scientific research applications. This compound is a cyclic imidazole derivative with a molecular weight of 246.8 g/mol, and it is composed of a cyclobutylmethyl substituent attached to the imidazole ring. CMCIP has been studied extensively due to its potential applications in a variety of fields, including biochemistry, physiology, and drug development.

Scientific Research Applications

Synthesis and Structural Characterization

7-(chloromethyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole is part of a broader class of compounds known for their unique structural characteristics and potential applications in various scientific fields. The title compound 7-ethoxycarbonyl-2-methyl-6-methylthio-1H-imidazo[1,2-b]-pyrazole was synthesized and its crystal structure was characterized, demonstrating the compound's belonging to the triclinic system and providing detailed measurements like space group, cell dimensions, and final R values, showcasing the compound's complex and detailed structural properties Li et al., 2009.

Synthesis of Derivative Compounds

The synthesis of derivative compounds involving the core structure of 1H-imidazo[1,2-b]pyrazole showcases the versatility of these compounds in chemical synthesis. For instance, 1-Alkyl-N-Boc-5-formylpyrazol-4-amines were used to create 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides. Further cyclocondensation of these derivatives led to the formation of imidazo[1,2-a]pyrazolo[3,4-e]pyridines, highlighting the potential of these compounds in creating complex chemical structures Yakovenko et al., 2020.

Molecular Docking and Bioactivity Studies

Hybrid molecules combining pyrazoline and benzimidazoles derivatives were synthesized, showcasing the potential of 1H-imidazo[1,2-b]pyrazole structures in medicinal chemistry. These compounds were studied for their α-glucosidase inhibition activity, indicating their potential application in anti-diabetic therapies. The structure-activity relationship was established through molecular docking analysis, highlighting the relevance of these compounds in drug design and bioactivity studies Ibraheem et al., 2020.

Antimicrobial Activity

N-arylimidazo[1,2-a]pyrazine-2-carboxamides were synthesized and evaluated for their antimicrobial activity. This study not only presents the synthetic pathway of these compounds but also reports their promising antimicrobial properties, indicating the potential of 1H-imidazo[1,2-b]pyrazole derivatives in antimicrobial drug development Jyothi & Madhavi, 2019.

Heterocyclic Synthesis

The compound's structure serves as a building block in heterocyclic synthesis, enabling the creation of various pyrazolo and imidazo derivatives. These derivatives have been synthesized through various reactions, demonstrating the compound's utility in the field of heterocyclic chemistry and the potential for creating diverse and structurally complex compounds Gad-Elkareem et al., 2007.

properties

IUPAC Name

7-(chloromethyl)-1-(cyclobutylmethyl)imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3/c12-6-10-7-13-15-5-4-14(11(10)15)8-9-2-1-3-9/h4-5,7,9H,1-3,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMNKHLBVSKROA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=CN3C2=C(C=N3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(chloromethyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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